molecular formula C12H16FN B1306652 2-(3-Fluorophenyl)azepane CAS No. 383130-06-1

2-(3-Fluorophenyl)azepane

Cat. No.: B1306652
CAS No.: 383130-06-1
M. Wt: 193.26 g/mol
InChI Key: FKCWIPFGJXWSCL-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)azepane is an organic compound with the molecular formula C12H16FN. It is a member of the azepane family, characterized by a seven-membered ring containing one nitrogen atom. The presence of a fluorine atom on the phenyl ring distinguishes this compound, making it a subject of interest in various chemical and pharmaceutical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)azepane typically involves the reaction of 3-fluorobenzylamine with caprolactam under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the azepane ring. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3-Fluorophenyl)azepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

    2-Phenylazepane: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-(4-Fluorophenyl)azepane: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and biological activity.

    2-(3-Chlorophenyl)azepane:

Uniqueness: 2-(3-Fluorophenyl)azepane is unique due to the presence of the fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(3-fluorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCWIPFGJXWSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391907
Record name 2-(3-fluorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383130-06-1
Record name 2-(3-fluorophenyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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